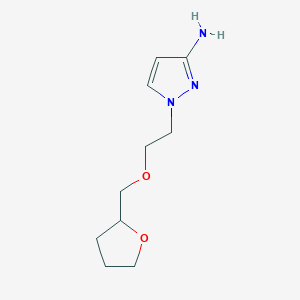
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a tetrahydrofuran moiety
Preparation Methods
The synthesis of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps. One common route starts with the preparation of the tetrahydrofuran moiety, which is then linked to the pyrazole ring through a series of reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as chromium trioxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability, while the pyrazole ring can interact with various enzymes and receptors .
Comparison with Similar Compounds
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine can be compared with other compounds that have similar structures, such as:
2-methoxy tetrahydrofuran: This compound shares the tetrahydrofuran moiety but lacks the pyrazole ring.
Thiazoles: These compounds have a similar heterocyclic structure but contain sulfur instead of oxygen
This compound’s unique combination of the tetrahydrofuran and pyrazole moieties makes it particularly interesting for various applications.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[2-(oxolan-2-ylmethoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O2/c11-10-3-4-13(12-10)5-7-14-8-9-2-1-6-15-9/h3-4,9H,1-2,5-8H2,(H2,11,12) |
InChI Key |
URVVVEWYUQCDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCCN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















